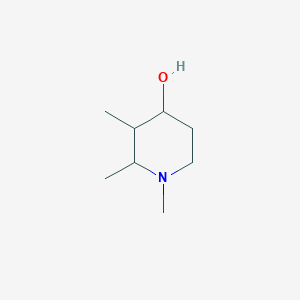
1,2,3-Trimethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethylpiperidin-4-ol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids . This compound is known for its potential biological activities and applications in scientific research.
Preparation Methods
The synthesis of 1,2,3-Trimethylpiperidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 1,2,3-trimethylpiperidine with an oxidizing agent to introduce the hydroxyl group at the 4-position . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1,2,3-Trimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 1,2,3-trimethylpiperidine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., thionyl chloride) are commonly used.
Major Products: The major products formed from these reactions include ketones, aldehydes, and substituted piperidines.
Scientific Research Applications
1,2,3-Trimethylpiperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-Trimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of piperidin-4-ol have been shown to act as antagonists of the CCR5 receptor, which is involved in the entry of HIV into cells . The compound’s effects are mediated through binding to these receptors, blocking their activity, and preventing viral entry .
Comparison with Similar Compounds
1,2,3-Trimethylpiperidin-4-ol can be compared with other piperidine derivatives such as:
1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.
Piperidin-4-ol: A simpler derivative with various biological activities.
1,2,3-Trimethylpiperidine: Lacks the hydroxyl group and has different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1,2,3-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C8H17NO/c1-6-7(2)9(3)5-4-8(6)10/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
RKKHEISNQPMYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCC1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















